molecular formula C20H20N2O4 B2798665 methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate CAS No. 2034258-83-6

methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2798665
CAS No.: 2034258-83-6
M. Wt: 352.39
InChI Key: UEKWMQCOKQZZFS-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl group at the 4-position of the benzene ring. This carbamoyl moiety is further substituted with a 2-hydroxyethyl chain bearing a 1-methylindol-5-yl group.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-22-10-9-15-11-16(7-8-17(15)22)18(23)12-21-19(24)13-3-5-14(6-4-13)20(25)26-2/h3-11,18,23H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKWMQCOKQZZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or anticancer agent. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoate Ester Derivatives

Compound Name Core Structure Substituent Group Key Functional Groups Synthesis Method Reference
Target Compound Methyl benzoate 2-Hydroxy-2-(1-methylindol-5-yl)ethyl carbamoyl Indole, hydroxy, carbamoyl Not explicitly described N/A
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate Ethyl butanoate Benzyl(2-hydroxyethyl)amino benzimidazol-2-yl Benzimidazole, hydroxy, amino Condensation with benzaldehyde in methanol
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate Methyl benzoate 5-Methylbenzimidazol-2-yl Benzimidazole Na₂S₂O₅-catalyzed cyclization in DMF
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Methyl benzoate Thiadiazolylmethoxy with phenylcarbamoyl Thiadiazole, carbamoyl Unspecified
Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate Methyl benzoate Ethoxy-oxoethyl pivaloyloxy Ethoxy, oxo, pivaloyloxy Flash column chromatography

Key Observations :

  • Indole vs. Benzimidazole/Thiadiazole : The target compound’s indole substituent distinguishes it from benzimidazole () or thiadiazole () analogs. Indole rings are associated with enhanced lipid solubility and receptor-binding capabilities in medicinal chemistry, whereas benzimidazoles often exhibit antifungal or antiviral activity .
  • Hydroxyethyl Chain: The 2-hydroxyethyl group in the target compound is structurally analogous to the hydroxyethylamino moiety in ’s benzimidazole derivative. Such groups may influence solubility or hydrogen-bonding interactions .

Biological Activity

Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate is a complex organic compound that incorporates both indole and benzoate moieties, suggesting potential biological activities through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through several steps involving the formation of the indole moiety, introduction of the hydroxyethyl group, and subsequent attachment to the benzoate structure. The synthesis typically involves:

  • Indole Formation : Utilizing Fischer indole synthesis which combines phenylhydrazine with ketones or aldehydes.
  • Hydroxyethyl Group Introduction : Achieved via nucleophilic substitution reactions.
  • Amide Bond Formation : Resulting in the final product through coupling reactions involving appropriate reagents like EDCI and HOBt.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The indole moiety may interact with aromatic residues in proteins, modulating enzyme activities.
  • Receptor Binding : Potential binding to various receptors due to its structural characteristics, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer therapy .

Compound Target Effect
Benzamide RibosideDHFRInhibits cell growth in resistant cancer cells
Similar Indole DerivativesVarious cancer linesInduces apoptosis

Antimicrobial Properties

This compound has shown potential antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusHigh inhibition0.5
Escherichia coliModerate inhibition1.0

Study on Anticancer Effects

A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of osteogenic sarcoma cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of the indole structure in enhancing anticancer activity .

Antimicrobial Efficacy

In another investigation, a series of benzamide derivatives were tested for antimicrobial efficacy using agar diffusion methods. Results indicated that compounds similar to this compound exhibited significant antibacterial activity against common pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate?

  • Methodological Answer : The synthesis typically involves coupling reactions or nucleophilic substitutions. For example:
  • Catalyst-free aqueous ethanol-mediated synthesis : Adaptable for carbamate derivatives, this method avoids metal catalysts and uses aqueous ethanol as a green solvent to improve solubility and reaction efficiency .
  • Amide bond formation : Reacting methyl 4-(bromomethyl)benzoate with amines or amides under controlled pH and temperature ensures proper carbamoyl group introduction. Solvents like dichloromethane may be used, but ethanol/water mixtures are preferred for eco-friendly protocols .
  • Key steps : Purification via column chromatography and characterization using NMR (¹H/¹³C) and HRMS to confirm structure and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., indole NH, hydroxyl groups), while ¹³C NMR confirms carbonyl and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities. Use [M + H]+ or [M + Na]+ ionization modes for accuracy .
  • HPLC : Monitors reaction progress and assesses purity (>95% by area normalization) .
  • Melting Point Analysis : Determines crystalline stability (e.g., 206–208°C for analogous compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Solvent selection : Aqueous ethanol balances solubility and eco-compatibility. Polar aprotic solvents (e.g., DMF) may enhance reactivity but require post-reaction cleanup .
  • Temperature control : Maintain 60–80°C for amide coupling to prevent side reactions (e.g., ester hydrolysis). Lower temperatures (25–40°C) are suitable for sensitive intermediates .
  • Catalyst screening : While catalyst-free methods reduce costs, immobilized lipases or mild bases (e.g., triethylamine) can accelerate reactions without byproducts .

Q. What strategies resolve contradictions in bioactivity data among structural analogs?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
  • Orthogonal validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cellular viability) .
  • Purity verification : Re-test compounds with ≥98% HPLC purity to exclude confounding effects from impurities .

Q. How can QSAR and molecular docking guide the design of bioactive derivatives?

  • Methodological Answer :
  • QSAR modeling : Correlate substituent effects (e.g., indole methylation, hydroxyl position) with bioactivity using software like MOE or Schrödinger. For example, electron-withdrawing groups on the benzoate ring may enhance receptor affinity .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the carbamoyl group and active-site residues .
  • Table: Key Functional Groups and Predicted Bioactivity
Functional GroupTarget InteractionBioactivity Prediction
Hydroxyethyl carbamoylHydrogen bonding with Ser123Enhanced kinase inhibition
1-MethylindoleHydrophobic pocket occupancyImproved cellular permeability
Benzoate esterπ-π stacking with Phe456Stabilized protein-ligand complex
Based on docking studies of analogous compounds .

Data Contradiction Analysis

Q. Why might solubility discrepancies arise in analogs of this compound, and how can they be addressed?

  • Methodological Answer :
  • Root cause : Varying substituents (e.g., nitro vs. methoxy groups) alter logP values. For instance, nitro groups reduce aqueous solubility, while hydroxyls improve it .
  • Mitigation :
  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
  • Prodrug design : Introduce phosphate esters or PEGylated chains to enhance solubility without altering core activity .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :
  • Primary neuronal cultures : Assess protection against oxidative stress (e.g., H₂O₂-induced apoptosis) via MTT assays .
  • SH-SY5Y cells : Measure Aβ peptide toxicity reduction using fluorescence-based caspase-3 assays .
  • Dosage optimization : Start with 1–10 µM concentrations to balance efficacy and cytotoxicity .

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